(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-propoxynaphthalene-1-sulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-methoxynaphthalene-1-sulfonamide
- N-(2-ethoxyethyl)-4-propoxynaphthalene-1-sulfonamide
- N-(2-methoxyethyl)-4-butoxynaphthalene-1-sulfonamide
Uniqueness
(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyethyl and propoxynaphthyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H21NO4S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-3-11-21-15-8-9-16(14-7-5-4-6-13(14)15)22(18,19)17-10-12-20-2/h4-9,17H,3,10-12H2,1-2H3 |
InChI Key |
XUHBDTRMAKBXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC |
Origin of Product |
United States |
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